molecular formula C18H11Cl2N5O4 B13754510 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline CAS No. 72927-94-7

4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline

Cat. No.: B13754510
CAS No.: 72927-94-7
M. Wt: 432.2 g/mol
InChI Key: HGNCUZYSZRALIC-UHFFFAOYSA-N
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Description

4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline is an organic compound known for its vibrant color properties. It is primarily used as a dye in various industries, including textiles, leather, and plastics . This compound is characterized by its azo group, which is responsible for its color, and its nitro and chloro substituents, which influence its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-dichloro-4-nitroaniline, which is then coupled with 4-nitroaniline under acidic conditions to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols can replace the chloro groups under basic conditions.

Major Products

Scientific Research Applications

4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different conditions, such as pH and light. This property makes it useful as a dye and indicator. The nitro and chloro substituents also play a role in its reactivity and stability, influencing how it interacts with other molecules and its overall behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N,N-diethylaniline
  • 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(2-methoxyphenyl)aniline

Uniqueness

4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline is unique due to its specific combination of nitro and chloro substituents, which confer distinct chemical properties and reactivity. This makes it particularly suitable for applications requiring stable and vibrant dyes .

Properties

CAS No.

72927-94-7

Molecular Formula

C18H11Cl2N5O4

Molecular Weight

432.2 g/mol

IUPAC Name

4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(4-nitrophenyl)aniline

InChI

InChI=1S/C18H11Cl2N5O4/c19-16-9-15(25(28)29)10-17(20)18(16)23-22-13-3-1-11(2-4-13)21-12-5-7-14(8-6-12)24(26)27/h1-10,21H

InChI Key

HGNCUZYSZRALIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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